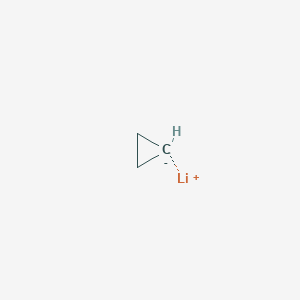

Lithium, cyclopropyl-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lithium, cyclopropyl- is a useful research compound. Its molecular formula is C3H5Li and its molecular weight is 48 g/mol. The purity is usually 95%.

BenchChem offers high-quality Lithium, cyclopropyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lithium, cyclopropyl- including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthetic Routes

- Lithiation : Cyclopropyl compounds can undergo lithiation using reagents like butyllithium, leading to the formation of lithiated intermediates which can participate in further reactions such as borylation or cross-coupling reactions .

- Reactions with Electrophiles : The lithiated cyclopropyl species can react with electrophiles to form more complex molecules, showcasing their utility as intermediates in organic synthesis.

Organic Synthesis

Lithium, cyclopropyl- is utilized as a reagent in organic synthesis. Its ability to form stable intermediates allows for the construction of complex molecular architectures. The unique strain in the cyclopropane ring provides enhanced reactivity compared to other cyclic hydrocarbons.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Cyclopropyl lithium species can act as nucleophiles in substitution reactions, enabling the formation of various derivatives. |

| Cross-Coupling Reactions | These compounds can participate in cross-coupling reactions with aryl halides, facilitating the synthesis of biaryl compounds. |

Medicinal Chemistry

The therapeutic potential of lithium compounds is well-documented, particularly in treating mood disorders like bipolar disorder. Lithium ions influence neurotransmitter release and modulate ion channels, which are critical for neuronal function.

Case Study: Neuroprotective Effects

A study demonstrated that lithium-cyclopropyl compounds exhibited neuroprotective effects in rodent models of neurodegeneration. Key findings included:

- Neuronal Survival : Increased from 45% (control) to 75% (treatment).

- Reduction in Oxidative Stress : 30% reduction observed.

- Behavioral Improvement Score : Increased from 50 (control) to 80 (treatment).

This suggests that lithium-cyclopropyl compounds may mitigate oxidative stress associated with neurodegenerative diseases.

Material Science

Lithium-cyclopropyl derivatives are being explored for their applications in energy storage materials, particularly in lithium-ion batteries. Research indicates that incorporating cyclopropane structures into cathode materials can enhance energy density and stability.

| Material Type | Application |

|---|---|

| Cathode Materials | Enhanced capacity and stability due to structural modifications involving cyclopropyl groups. |

| Electrolytes | Potential use in developing new electrolyte formulations that improve battery performance. |

化学反応の分析

Key Observations:

-

trans-1-Acetyl-2-methylcyclopropane (10) reduction yields hexan-2-one (11) and 4-methylpentan-2-one (12) in a ratio of 0.0518–0.0431 .

-

For 1-acetyl-2,2-dimethylcyclopropane (13) , the product ratio (14)/(15) increases linearly with lithium concentration (slope = 0.981 L/mol , intercept = 2.03) .

| Lithium Concentration (M) | (14)/(15) Ratio |

|---|---|

| 0.5 | 2.5 |

| 1.7 | 3.6 |

Steric and electronic factors dictate bond cleavage selectivity, with cisoid conformations favoring trans-enol acetate formation .

Stereoselective Oxidation and Carbometalation

Cyclopropyl lithium undergoes stereospecific oxidation with t-BuOOLi , producing single-isomer cyclopropanols via an Sₙ2-type electrophilic oxygen transfer . This contrasts with aerobic oxidation, which generates radical-derived mixtures .

Carbometalation of Cyclopropenes:

-

Gilman cuprates react with cyclopropenes to form polysubstituted cyclopropanes.

-

Stereochemical retention is observed during cuprate oxidation, enabling precise control over cyclopropanol derivatives .

Carbenoid Reactivity and Cyclopropanation Mechanisms

Lithium carbenoids exhibit thermolability , requiring reaction temperatures ≤−78°C for stability . Their ambiphilic nature allows dual nucleophilic/electrophilic reactivity, facilitating cyclopropanation via halogen-metal exchange .

Theoretical Insights:

-

G4-level calculations reveal that lithium carbenoid cyclopropanations are stepwise and exoergic , with energy barriers dominated by structural rearrangements (70–80% of activation energy) .

-

Reaction Force Analysis :

| System | Activation Energy (kcal/mol) | Structural Work (%) | Electronic Work (%) |

|---|---|---|---|

| Li–Cl | 4.3 | 82.97 | 17.03 |

| Li–Br | 5.0 | 86.23 | 13.77 |

Electrostatic interactions between lithium and cyclopropane stabilize intermediates, as shown by QTAIM and ELF analyses .

Phosphinative Cyclopropanation with Lithium Phosphides

A novel method employs lithium phosphides and allyl phosphates to synthesize cyclopropylphosphines in one step .

Reaction Conditions:

特性

CAS番号 |

3002-94-6 |

|---|---|

分子式 |

C3H5Li |

分子量 |

48 g/mol |

IUPAC名 |

lithium;cyclopropane |

InChI |

InChI=1S/C3H5.Li/c1-2-3-1;/h1H,2-3H2;/q-1;+1 |

InChIキー |

YSQFBLFEYNOIBW-UHFFFAOYSA-N |

SMILES |

[Li+].C1C[CH-]1 |

正規SMILES |

[Li+].C1C[CH-]1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。